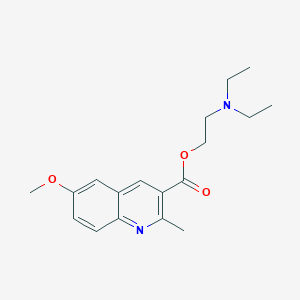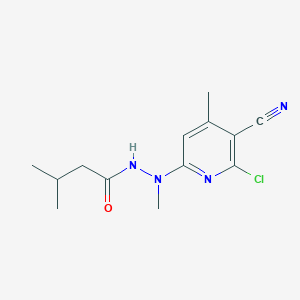![molecular formula C10H10ClF3N2O4 B11485905 methyl 4-[(chloroacetyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11485905.png)
methyl 4-[(chloroacetyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(クロロアセチル)アミノ]-2-メチル-5-オキソ-4-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピロール-3-カルボン酸メチルは、複素環式化合物の一種である複雑な有機化合物です。この化合物は、クロロアセチル基、トリフルオロメチル基、カルボン酸エステルなど、さまざまな官能基が置換されたピロール環を特徴としています。
2. 製法
合成経路と反応条件: 4-[(クロロアセチル)アミノ]-2-メチル-5-オキソ-4-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピロール-3-カルボン酸メチルの合成には、通常、複数段階の有機反応が伴います。一般的な方法としては、塩基存在下でのピロール誘導体のクロロアセチルクロリドによるアシル化、続いてメタノールによるエステル化があります。反応条件は、通常、収率と純度を高くするために、制御された温度と触媒の使用が必要です。
工業的製造方法: この化合物の工業的製造では、同様の合成経路が採用されますが、規模が大きくなります。プロセスは、効率性、費用対効果、安全性のために最適化されます。これには、反応条件を維持するために、工業用反応器、連続フローシステム、自動監視の使用が含まれます。
反応の種類:
酸化: この化合物は、特にメチル基とクロロアセチル基で酸化反応を起こす可能性があります。
還元: 還元反応は、カルボニル基を標的にし、それらをアルコールに変換することができます。
置換: クロロアセチル基は、塩素原子が他の求核剤によって置換される求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 酸性条件下で、過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
主な生成物:
酸化: カルボン酸またはケトンの生成。
還元: アルコールの生成。
置換: アミドまたはチオエステルの生成。
4. 科学研究への応用
4-[(クロロアセチル)アミノ]-2-メチル-5-オキソ-4-(トリフルオロメチル)-4,5-ジヒドロ-1H-ピロール-3-カルボン酸メチルは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌剤または抗がん剤としての潜在的な生物活性化合物として研究されています。
医学: 特に創薬において、潜在的な治療効果について調査されています。
工業: 特殊化学薬品や材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(chloroacetyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a pyrrole derivative with chloroacetyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and chloroacetyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
科学的研究の応用
Methyl 4-[(chloroacetyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
この化合物の作用機序は、その具体的な用途によって異なります。医薬品化学では、酵素や受容体などの生物学的標的に作用し、その活性を調節する可能性があります。クロロアセチル基は、タンパク質中の求核部位と共有結合を形成し、その機能を阻害する可能性があります。トリフルオロメチル基は、化合物の代謝安定性と生物学的利用能を高めることができます。
類似化合物:
- 2-[(クロロアセチル)アミノ]-4-メチルペンタン酸メチル
- 2-[(クロロアセチル)アミノ]-4,5-ジメトキシ安息香酸メチル
比較:
- 構造上の違い: ピロール環または他のコア構造上の異なる置換基の存在。
類似化合物との比較
- Methyl 2-[(chloroacetyl)amino]-4-methylpentanoate
- Methyl 2-[(chloroacetyl)amino]-4,5-dimethoxybenzoate
Comparison:
- Structural Differences: The presence of different substituents on the pyrrole ring or other core structures.
- Reactivity: Variations in reactivity due to different functional groups.
- Applications: Unique applications based on their specific chemical properties.
Methyl 4-[(chloroacetyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research.
特性
分子式 |
C10H10ClF3N2O4 |
|---|---|
分子量 |
314.64 g/mol |
IUPAC名 |
methyl 4-[(2-chloroacetyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H10ClF3N2O4/c1-4-6(7(18)20-2)9(8(19)15-4,10(12,13)14)16-5(17)3-11/h3H2,1-2H3,(H,15,19)(H,16,17) |
InChIキー |
MUXGTVXCWJHBNO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=O)N1)(C(F)(F)F)NC(=O)CCl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-fluoro-1'-(2-phenylethyl)-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11485828.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-5-nitropyridin-2-amine](/img/structure/B11485831.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485836.png)
![Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11485843.png)
![5-Oxo-3-phenyl-7-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11485853.png)
![3'-(1,3-benzodioxol-5-yl)-4,4,6-trimethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11485860.png)
![Benzo[b]benzofuran-4-carboxamide, N-(4-pyridinyl)-](/img/structure/B11485864.png)
![2-amino-7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11485865.png)

![3'-(1,3-Benzothiazol-2-YL)-5-(4-methoxyphenyl)-8'-nitro-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11485873.png)
![8-chloro-7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B11485877.png)


![[5-amino-2-(4-bromophenyl)-4-cyano-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11485922.png)
